molecular formula C12H17NO2 B12315704 5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B12315704
M. Wt: 207.27 g/mol
InChI Key: OWQYKBNQWSTBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with cyclopentylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .

Another method involves the use of N-alkoxycarbonyl protection, which can endow pyrrole with distinct reactivity. This method employs carboxylic acids with a sulfonic acid anhydride activator to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Substitution reactions can introduce different substituents onto the pyrrole ring, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole derivatives with ketone or aldehyde groups, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopentyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of cyclopentyl and dimethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-cyclopentyl-1,2-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C12H17NO2/c1-8-10(12(14)15)7-11(13(8)2)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3,(H,14,15)

InChI Key

OWQYKBNQWSTBEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C)C2CCCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.